吡咯烷,3-(2,2,2-三氟乙基)-

描述

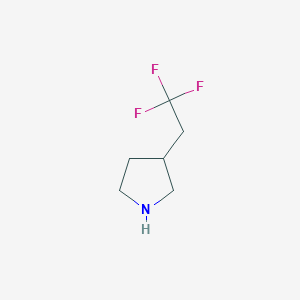

Pyrrolidine, 3-(2,2,2-trifluoroethyl)- is a derivative of Pyrrolidine . Pyrrolidine is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of Pyrrolidine, 3-(2,2,2-trifluoroethyl)- involves processes for preparing (3S,4R)-3-ethyl-4- (3H-imidazo [1,2-a]pyrrolo [2,3-e]pyrazin-8-yl)-N- (2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of Pyrrolidine, 3-(2,2,2-trifluoroethyl)- is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a molecular weight of 71.123 g·mol−1, a density of 0.866 g/cm3, a melting point of −63 °C, and a boiling point of 87 °C .科学研究应用

合成及化学性质:

- 吡咯烷是重要的杂环有机化合物,在医药和工业中有着广泛的应用,例如染料或农用化学物质。它们通过[3+2]环加成反应的合成展示了它们在化学反应中的多功能性和潜在极性(Żmigrodzka 等人,2022 年)。

- 氟代吡咯烷和(氟代烷基)吡咯烷,包括三氟乙基取代变体,在药物制备和有机催化剂中具有重要意义。它们的合成涉及吡咯烷衍生物的氟化或氟代烷基前体的多步合成(Pfund & Lequeux,2017 年)。

在药物化学和药物开发中的应用:

- 通过催化不对称 1,3-偶极环加成合成的三氟甲基吡咯烷由于其优异的立体选择性而在制药应用中显示出潜力(Li 等人,2011 年)。

- 通过有机催化多米诺迈克尔/曼尼希[3+2]环加成反应合成了官能化三氟甲基取代吡咯烷,产生了具有潜在药用价值的吡咯烷衍生物(Zhi 等人,2016 年)。

传感器开发和分子探针:

- 通过点击化学合成的带有三唑连接子的吡咯烷约束联吡啶基丹西尔共轭物用作 Al(3+) 的选择性比率和比色化学传感器,证明了该化合物在传感应用中的效用(Maity & Govindaraju,2010 年)。

有机催化:

- 2-(吡咯烷基甲基)吡咯烷的三氟乙酸盐在不对称分子内羟醛反应中是一种有效的有机催化剂,突出了其在催化中的应用(Hayashi 等人,2007 年)。

- 聚苯乙烯固定化的吡咯烷已被开发成一种高效、可重复使用且立体选择性的有机催化剂,用于环己酮不对称迈克尔加成到硝基烯烃(Miao & Wang,2008 年)。

安全和危害

未来方向

The future directions for Pyrrolidine, 3-(2,2,2-trifluoroethyl)- include further exploration of its biological activities and potential applications in the treatment of various diseases. There is also ongoing research into the preparation methods of this compound . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

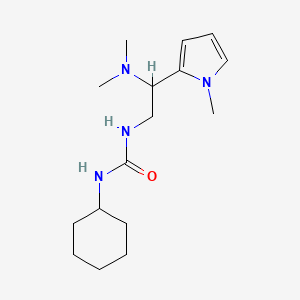

3-(2,2,2-trifluoroethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXOIRIEXVHPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine, 3-(2,2,2-trifluoroethyl)- | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide](/img/structure/B2432353.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide](/img/structure/B2432366.png)

![1,3-Benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2432367.png)

![2-Methyl-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2432371.png)